molecular formula C16H18N2O B5975241 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide

2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5975241
M. Wt: 254.33 g/mol
InChI Key: MYACFDPZCNNKKT-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to work by activating the STING (stimulator of interferon genes) pathway in immune cells. This leads to the production of interferons and other cytokines, which in turn activate other immune cells to attack cancer cells. 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the formation of blood vessels in tumors, which can help to starve them of nutrients and oxygen.
Biochemical and Physiological Effects
2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It has been shown to increase the production of interferons and other cytokines, as well as activate various immune cells such as natural killer cells and T cells. 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the formation of blood vessels in tumors, which can help to starve them of nutrients and oxygen.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide as an anti-cancer agent is its ability to activate the immune system to attack cancer cells. This makes it an attractive candidate for combination therapy with other anti-cancer agents. However, there are also some limitations to its use in lab experiments. For example, 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. It has also been shown to be sensitive to the tumor microenvironment, which can affect its efficacy.

Future Directions

There are a number of future directions for research on 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from treatment with 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide. Additionally, there is ongoing research into the mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide, which could lead to the development of more effective anti-cancer agents in the future.

Synthesis Methods

2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(pyridin-2-ylmethyl)amine to form 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity in preclinical models of cancer, including lung, breast, and colon cancer. 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide works by activating the immune system to attack cancer cells, rather than directly killing them. This makes it an attractive candidate for combination therapy with other anti-cancer agents.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-6-7-13(2)14(9-12)10-16(19)18-11-15-5-3-4-8-17-15/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYACFDPZCNNKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide

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